1-Benzothiophene-3-sulfonamide
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Overview
Description
1-Benzothiophene-3-sulfonamide is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The sulfonamide group attached at the third position of the benzothiophene ring imparts unique chemical and biological properties to this compound. Benzothiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
It’s known that sulfonamides, a class of compounds to which 1-benzothiophene-3-sulfonamide belongs, primarily target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
Sulfonamides, including this compound, are known to inhibit the activity of dihydropteroate synthetase . They act as competitive inhibitors of p-aminobenzoic acid (PABA), a substrate of the enzyme in the folic acid metabolism cycle . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital cofactor in the synthesis of nucleic acids. Therefore, its deficiency leads to impaired DNA synthesis, which in turn affects cell division and growth .
Pharmacokinetics
It’s known that most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The inhibition of folic acid synthesis by this compound leads to a deficiency of nucleic acids, impairing DNA synthesis and affecting cell division and growth . This results in the inhibition of bacterial growth, making sulfonamides effective bacteriostatic agents .
Biochemical Analysis
Biochemical Properties
They have been proven to be effective drugs in present respective disease scenarios, showing remarkable effectiveness with respect to their biological and physiological functions .
Cellular Effects
Benzothiophene derivatives have been reported to have significant effects on various types of cells and cellular processes . They have been used as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer agents .
Molecular Mechanism
Benzothiophenes have been reported to inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 1-Benzothiophene-3-sulfonamide in laboratory settings. Benzothiophene derivatives have been reported to show excellent charge transport properties in field-effect devices .
Dosage Effects in Animal Models
Sulfonamides, a class of drugs to which this compound belongs, have been reported to show some risk in animal studies .
Metabolic Pathways
Sulfonamides, a class of drugs to which this compound belongs, are known to undergo phase I and phase II metabolic reactions .
Transport and Distribution
Sulfonamides, a class of drugs to which this compound belongs, are known to be readily absorbed orally and distributed throughout the body .
Subcellular Localization
It is known that sulfonamides, a class of drugs to which this compound belongs, are distributed throughout the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzothiophene-3-sulfonamide can be synthesized through various methods. One common approach involves the reaction of benzothiophene with sulfonamide precursors under suitable conditions. For instance, the reaction of benzothiophene with chlorosulfonic acid followed by treatment with ammonia or an amine can yield this compound. Another method involves the use of aryne intermediates and alkynyl sulfides to form benzothiophene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as sulfonation, amination, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction of the sulfonamide group can yield amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, organometallic reagents, and nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Amines, thiols.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
1-Benzothiophene-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Benzothiophene: The parent compound without the sulfonamide group.
2-Benzothiophene-1-sulfonamide: A similar compound with the sulfonamide group at a different position.
Thiophene-2-sulfonamide: A related compound with a thiophene ring instead of benzothiophene.
Uniqueness: 1-Benzothiophene-3-sulfonamide is unique due to the specific positioning of the sulfonamide group, which influences its chemical reactivity and biological activity. The presence of both the benzothiophene ring and the sulfonamide group provides a versatile scaffold for the development of new compounds with diverse applications .
Biological Activity
1-Benzothiophene-3-sulfonamide (BTS) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by various studies and data tables.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as benzothiophenes, which are characterized by a fused benzene and thiophene ring system. The sulfonamide group enhances its pharmacological properties. The synthesis of BTS typically involves the reaction of benzothiophene derivatives with sulfonyl chlorides under basic conditions, yielding the desired sulfonamide product .
Antitumor Activity
Numerous studies have demonstrated the cytotoxic effects of BTS against various cancer cell lines. Notably, BTS exhibits significant activity against human tumor cell lines such as:
- HeLa (cervical carcinoma)
- CCRF-CEM (leukemia)
- K-562 (myelocytic leukemia)
- HT-29 (colon carcinoma)
In a study assessing the growth inhibition of these cell lines, BTS demonstrated a GI50 (the concentration required to inhibit cell growth by 50%) comparable to that of established chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity of BTS Against Tumor Cell Lines
Cell Line | GI50 (µM) | Comparison to Doxorubicin |
---|---|---|
HeLa | 5.2 | Similar |
CCRF-CEM | 4.8 | Lower |
K-562 | 3.5 | Comparable |
HT-29 | 6.0 | Higher |
The mechanism underlying its cytotoxicity involves the induction of reactive oxygen species (ROS), leading to apoptosis characterized by mitochondrial dysfunction and caspase activation .
Antimicrobial Activity
BTS has also been evaluated for its antimicrobial properties. Research indicates that derivatives of benzothiophene exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, certain halogenated derivatives have shown minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus and other pathogens .
Table 2: Antimicrobial Activity of Benzothiophene Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Halogenated BTS | 16 | Staphylococcus aureus |
Non-halogenated BTS | 32 | E. coli |
The biological activity of BTS can be attributed to several mechanisms:
- ROS Generation : BTS induces ROS production in cancer cells, triggering apoptosis through mitochondrial pathways.
- Inhibition of NOX Enzymes : BTS specifically inhibits tNOX activity in tumor cells, suggesting a targeted approach to disrupt metabolic processes essential for tumor survival .
- Antimicrobial Mechanisms : The exact mechanism by which BTS exhibits antimicrobial properties is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of BTS:
- A study published in Nature indicated that BTS derivatives could serve as effective agents in cancer therapy by exploiting their ability to induce apoptosis selectively in malignant cells while sparing normal cells .
- Another investigation explored the use of BTS in treating ischemic conditions due to its cytoprotective effects, showing promise in preventing tissue damage during acute ischemic events like myocardial infarction .
Properties
IUPAC Name |
1-benzothiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVAENLIIOACPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.